1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole
Overview
Description
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a sulfonamide compound characterized by the presence of a 4-nitrophenyl group attached to a sulfonyl moiety, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Nitrobenzenesulfonyl chloride+1H-1,2,4-triazole→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is usually purified by recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The triazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Sulfonamide Derivatives: Formed by nucleophilic substitution with amines.
Amino Derivatives: Formed by the reduction of the nitro group.
Oxidized Triazole Derivatives: Formed by the oxidation of the triazole ring.
Scientific Research Applications
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Utilized as a reagent or intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonyltryptophan: A compound with a similar sulfonyl group but attached to a tryptophan moiety.
4-Hydroxy-1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2-carboxylic Acid: A compound with a similar sulfonyl group but attached to a pyrrolidine ring.
Uniqueness
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. The triazole ring can participate in various chemical reactions and interactions, making this compound versatile for different applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNOLKQVFZCVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206461 | |
Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57777-84-1 | |
Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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